5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one
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Overview
Description
5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one typically involves the chlorination of a pyrimidine precursor followed by hydroxylation. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and hydroxylation can be achieved using aqueous or alcoholic solutions under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions could produce various substituted pyrimidines.
Scientific Research Applications
5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It may act by inhibiting certain enzymes or interacting with nucleic acids, affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine: A simpler chlorinated pyrimidine.
6-Hydroxypyrimidine: A hydroxylated pyrimidine without the chlorine substituent.
2-Isopropylpyrimidine: A pyrimidine with an isopropyl group but lacking other substituents.
Uniqueness
5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one is unique due to the combination of chlorine, hydroxyl, and isopropyl groups on the pyrimidine ring. This combination may confer specific chemical reactivity and biological activity not found in simpler pyrimidine derivatives.
Properties
CAS No. |
1199-54-8 |
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Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12) |
InChI Key |
PGSGGZMWYMOBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)Cl)O |
Origin of Product |
United States |
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